4-(2-Phenylethyl)-1H-pyrazole
Overview
Description
4-(2-Phenylethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties : Some derivatives of this compound have shown promise in suppressing lung cancer cell growth, specifically through cell cycle arrest and autophagy (Zheng et al., 2010). Additionally, various pyrazole-based compounds have demonstrated anticancer activity against a wide range of cancer cell lines, including leukemia, colon, and brain cancer (Bustos et al., 2018).
Platelet Antiaggregating and Other Activities : Certain derivatives have been found to exhibit platelet antiaggregating activity, as well as antihypertensive, local anesthetic, analgesic, and anti-inflammatory effects in animal models (Bondavalli et al., 1992).
Antioxidant Activity : A study on pyrazole derivatives containing hydrazine revealed potential radical scavenging capacity and notable antioxidant activity, making them candidates for further exploration in the field of free-radical scavenging (Karrouchi et al., 2019).
Antimicrobial Activities : Some new pyrazolopyridines derived from 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria and antifungal activity (El‐Borai et al., 2013).
Depressant and Platelet Antiaggregating Activities : Some 3,5-diphenyl-1H-pyrazole derivatives have demonstrated considerable sedative effects in mice and remarkable platelet antiaggregating activity, along with moderate local anesthetic, analgesic, and antiinflammatory activities (Bondavalli et al., 1990).
Anticorrosive Properties : A specific pyrazole derivative has been synthesized and tested for its anticorrosion properties for carbon steel in acidic solutions, showing considerable efficacy as a corrosion inhibitor (Deyab et al., 2019).
Fluorescent Chemosensor for Al3+ Ions : A study on a pyrazole derivative, 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, revealed its potential as a fluorescent chemosensor for selective and sensitive detection of Al3+ ions (Asiri et al., 2018).
Properties
IUPAC Name |
4-(2-phenylethyl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-10(5-3-1)6-7-11-8-12-13-9-11/h1-5,8-9H,6-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVDFDBXTFZGQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CNN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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